1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 2-methylphenylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, alkoxides, dichloromethane, and ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thioureas.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The pathways involved include the inhibition of proteases and kinases, which play crucial roles in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenyl)-2-phenyl-2-(2-pyridinyl)ethanimine
- 1-(2-Methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol
- Bis(2-methylphenyl) phenyl phosphate
Uniqueness
1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea stands out due to its unique structural features, which confer specific reactivity and biological activity. Its ability to inhibit a wide range of enzymes makes it a valuable compound for research and potential therapeutic applications. Additionally, its stability and ease of synthesis further enhance its appeal for various industrial applications .
Properties
CAS No. |
823219-02-9 |
---|---|
Molecular Formula |
C22H22N4S2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea |
InChI |
InChI=1S/C22H22N4S2/c1-15-9-3-5-11-17(15)23-21(27)25-19-13-7-8-14-20(19)26-22(28)24-18-12-6-4-10-16(18)2/h3-14H,1-2H3,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
RTUZRPKMCRMCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.